molecular formula C23H27NO4 B6023448 methyl 2-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate

methyl 2-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate

Cat. No. B6023448
M. Wt: 381.5 g/mol
InChI Key: JRWVLHZGCZLQIC-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate, also known as MPHB, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a member of the piperidine class of compounds and has a molecular weight of 398.47 g/mol. MPHB has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate is not fully understood. However, it is believed to act on the opioid receptors in the brain, which are involved in the regulation of pain and mood. This compound has been shown to exhibit high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, making it a promising candidate for the development of new pain medications. Additionally, this compound has been shown to exhibit anxiolytic and antidepressant effects, making it a potential treatment option for mental health disorders.

Advantages and Limitations for Lab Experiments

Methyl 2-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has good purity yields. Additionally, it has been extensively studied for its pharmacological properties, making it a well-characterized compound. However, this compound has some limitations for lab experiments. It is a controlled substance and requires special handling and storage procedures. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on methyl 2-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate. One area of interest is the development of new pain medications based on the analgesic properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of mental health disorders. Finally, there is a need for further research on the safety and toxicity of this compound, particularly in long-term use.

Synthesis Methods

The synthesis of methyl 2-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate involves a multistep process that includes the reaction of piperidine with benzoyl chloride, followed by the reduction of the resulting benzoylpiperidine with sodium borohydride. The final step involves the esterification of the resulting alcohol with methyl benzoate. This method has been optimized to yield high purity this compound with good yields.

Scientific Research Applications

Methyl 2-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate has been extensively studied for its potential pharmacological properties. It has been shown to exhibit significant analgesic effects in animal models, making it a promising candidate for the development of new pain medications. Additionally, this compound has been shown to exhibit anxiolytic and antidepressant effects, making it a potential treatment option for mental health disorders.

properties

IUPAC Name

methyl 2-[3-(hydroxymethyl)-3-(2-phenylethyl)piperidine-1-carbonyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-28-22(27)20-11-6-5-10-19(20)21(26)24-15-7-13-23(16-24,17-25)14-12-18-8-3-2-4-9-18/h2-6,8-11,25H,7,12-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWVLHZGCZLQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCCC(C2)(CCC3=CC=CC=C3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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